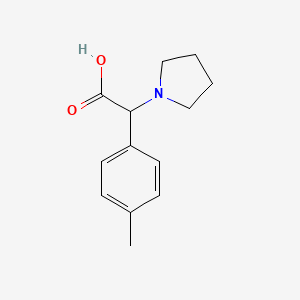

Pyrrolidin-1-yl-p-tolyl-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyrrolidine ring attached to a p-tolyl group via an acetic acid moiety

Vorbereitungsmethoden

The synthesis of Pyrrolidin-1-yl-p-tolyl-acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where toluene is alkylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Pyrrolidin-1-yl-p-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : Pyrrolidin-1-yl-p-tolyl-acetic acid has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in lipid metabolism and signaling pathways .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Research

- This compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme critical in the inflammatory process. Its IC50 values were comparable to established anti-inflammatory drugs such as celecoxib .

3. Structure-Activity Relationship (SAR) Studies

- Research on the structure-activity relationship of this compound revealed that modifications in its substituents can significantly affect its biological activity. For example, changes in the pyrrolidine or p-tolyl groups can enhance potency or alter pharmacokinetic properties .

Antimicrobial Activity

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.025 | E. coli |

| Related derivatives | 0.0048 | S. aureus |

Anti-inflammatory Effects

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | Comparable to celecoxib | COX-2 |

Case Studies

Case Study 1: Inhibition of NAPE-PLD

A study focused on optimizing this compound derivatives for NAPE-PLD inhibition demonstrated that specific structural modifications could significantly enhance their inhibitory potency, making these compounds suitable for further pharmacological exploration .

Case Study 2: Antimicrobial Testing

Another investigation tested various derivatives of this compound against common pathogens, confirming their potential as antibacterial agents with promising MIC values .

Case Study 3: Anti-inflammatory Research

Research highlighted the anti-inflammatory potential of this compound through assays measuring COX enzyme inhibition, providing insights into its therapeutic applications in inflammatory diseases .

Wirkmechanismus

The mechanism of action of Pyrrolidin-1-yl-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the p-tolyl group provides additional binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-1-yl-p-tolyl-acetic acid can be compared with other similar compounds, such as:

Pyrrolidine-2-carboxylic acid: This compound features a carboxylic acid group directly attached to the pyrrolidine ring, differing from this compound in its structural arrangement and reactivity.

p-Tolylacetic acid: Lacking the pyrrolidine ring, this compound has different chemical properties and applications, primarily used in fragrance and flavor industries.

Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals, this compound has a different functional group arrangement, leading to distinct biological activities.

This compound is unique due to its combined structural features, offering a versatile scaffold for the development of novel bioactive molecules and materials.

Biologische Aktivität

Pyrrolidin-1-yl-p-tolyl-acetic acid (PTAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of PTAA, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

PTAA is characterized by a pyrrolidine ring attached to a p-tolyl group and an acetic acid moiety. Its chemical formula is C13H17NO2, and it has a molecular weight of 219.28 g/mol. The presence of both the pyrrolidine and p-tolyl groups contributes to its unique reactivity and biological profile.

The biological activity of PTAA can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions, while the p-tolyl group enhances binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing multiple biochemical pathways.

Biological Activities

- Medicinal Chemistry Applications : PTAA serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders and inflammation. Its structural features allow for modifications that enhance pharmacological properties.

- Enzyme Inhibition : Research indicates that PTAA derivatives exhibit inhibitory effects on specific enzymes, such as caspases. For instance, compounds containing the pyrrolidinyl moiety have shown promising results in inhibiting caspase-3 and caspase-7, which are critical in apoptosis pathways .

- Antimicrobial Activity : Some studies have explored the antibacterial properties of PTAA derivatives, demonstrating effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Study 1: Caspase Inhibition

A study evaluated the inhibitory activity of PTAA derivatives against caspases using an acetyl-DEVD-AMC fluorogenic substrate assay. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents in apoptosis-related diseases.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| PTAA Derivative A | 0.025 ± 0.003 | 85% |

| PTAA Derivative B | 0.050 ± 0.005 | 70% |

| Positive Control (Ac-DEVD-CHO) | 0.016 ± 0.002 | 100% |

Study 2: Antimicrobial Evaluation

In another investigation, various PTAA derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had Minimum Inhibitory Concentrations (MICs) below 10 µg/mL, indicating strong antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| PTAA Derivative C | <10 | E. coli |

| PTAA Derivative D | <10 | S. aureus |

| Control Antibiotic | 4 | E. coli |

Synthesis Methods

PTAA can be synthesized through several methodologies, including multicomponent reactions that enhance molecular diversity while maintaining high yields. The synthesis typically involves the reaction of p-tolylacetic acid with pyrrolidine under controlled conditions to yield the desired compound .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVCZQPNGPMPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.